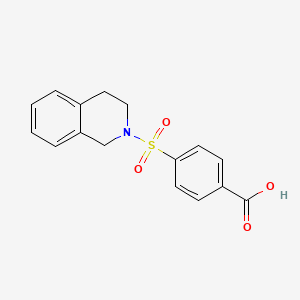

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid

描述

属性

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S/c18-16(19)13-5-7-15(8-6-13)22(20,21)17-10-9-12-3-1-2-4-14(12)11-17/h1-8H,9-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWLSZNKQJSZJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid typically involves the Bischler-Napieralski reaction, which is a well-known method for preparing dihydroisoquinolines. This reaction involves the cyclization of phenylethanols and nitriles in the presence of trifluoromethanesulfonic anhydride (Tf2O) to form the dihydroisoquinoline core .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the availability of high-quality starting materials and reagents.

化学反应分析

Types of Reactions

The compound’s reactivity stems from its functional groups: the sulfonamide (–SO₂–NH–) and benzoic acid (–COOH). Key reaction pathways include:

Oxidation and Reduction

-

Oxidation : The sulfonamide group may undergo oxidation to form sulfoxides or sulfones. For example, hydrogen peroxide or potassium permanganate under acidic/basic conditions could oxidize the sulfur center.

-

Reduction : Reduction of the sulfonamide (e.g., using sodium borohydride or lithium aluminum hydride) could yield amines or alcohols, though specific products depend on reaction conditions.

Substitution Reactions

-

Nucleophilic substitution : The sulfonamide’s sulfur atom is susceptible to nucleophilic attack by amines, thiols, or halides, potentially replacing the amine group.

-

Benzoic acid esterification : The carboxylic acid group can react with alcohols (e.g., ethanol) in the presence of acid catalysts to form esters.

Structural Modifications

-

Amide formation : The benzoic acid group can react with amines to form amides, altering its biological activity.

-

Dihydroisoquinoline derivatization : The dihydroisoquinoline moiety may undergo alkylation, acylation, or ring-opening reactions, as observed in SAR studies .

Reaction Conditions and Reagents

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | Acidic/basic conditions | Sulfoxides/sulfones |

| Reduction | NaBH₄, LiAlH₄ | Aprotic solvents (e.g., THF) | Amines/alcohols |

| Nucleophilic substitution | Amines, thiols, halides | Bases (e.g., pyridine) | Substituted sulfonamides |

| Esterification | Alcohols (e.g., EtOH), H₂SO₄ | Reflux conditions | Benzoic acid esters |

| Amide formation | Amines, DCC, HOBt | Aprotic solvents (e.g., DMF) | Amides |

Major Products and Implications

-

Sulfonamide derivatives : Substitution at the sulfur atom generates diverse analogs, potentially enhancing selectivity for targets like AKR1C3.

-

Ester/amide derivatives : These modifications can improve solubility or bioavailability, critical for therapeutic applications.

-

Dihydroisoquinoline modifications : SAR studies highlight that substituents (e.g., alkyl groups) on the dihydroisoquinoline core enhance potency against AKR1C3 .

Post-Synthetic Modifications

-

Benzoic acid derivatization : Esterification or amidation alters the compound’s polarity and interaction with biological targets.

-

Sulfonamide substitution : Replacing the amine group with other nucleophiles (e.g., thiols) can modulate enzyme-binding affinity .

SAR Findings and Reactivity Implications

SAR studies reveal that:

-

Substituent effects : Small alkyl groups on the dihydroisoquinoline improve binding to AKR1C3’s hydrophobic pocket.

-

Stereoselectivity : Reverse sulfonamides show a 12-fold preference for the R stereoisomer, emphasizing the role of stereochemistry in reactivity and binding .

-

Carboxylate isosteres : Acid-to-amide substitutions retain potency, suggesting flexibility in reaction pathways for functional group replacement.

科学研究应用

Treatment of Neurodegenerative Diseases

Research indicates that compounds related to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid may serve as positive allosteric modulators of the dopamine D1 receptor. This mechanism is particularly relevant for conditions such as:

- Parkinson's Disease : The compound shows promise in alleviating cognitive impairments associated with Parkinson's disease by enhancing dopaminergic signaling without the adverse effects seen with traditional dopamine therapies .

- Schizophrenia : It has been suggested that these compounds may help manage cognitive deficits and negative symptoms in schizophrenia patients .

Cancer Research

A notable application of this compound is its role as an inhibitor of aldo-keto reductase AKR1C3, an enzyme implicated in breast and prostate cancer. High-throughput screening has identified this compound as a potent and isoform-selective inhibitor, suggesting its potential as a therapeutic agent in oncology .

Case Study 1: Neuroprotective Effects

A study demonstrated that derivatives of the compound could improve motor symptoms in Parkinson's disease models, indicating a neuroprotective effect. The research highlighted the importance of the sulfonamide group in facilitating binding to target receptors, thus enhancing efficacy .

Case Study 2: Cancer Treatment Efficacy

In vitro studies have shown that this compound effectively inhibits AKR1C3 activity at low nanomolar concentrations. Structural analysis revealed that the carboxylate group occupies crucial binding sites within the enzyme, leading to significant reductions in cancer cell viability .

Summary Table of Applications

| Application Area | Specific Use | Mechanism/Target |

|---|---|---|

| Neurodegenerative Diseases | Parkinson's Disease | Positive allosteric modulation of D1 receptor |

| Schizophrenia | Cognitive enhancement | |

| Cancer | Breast and Prostate Cancer | Inhibition of AKR1C3 |

作用机制

The mechanism of action of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid involves its binding to the active site of AKR1C3. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide group provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This binding inhibits the enzyme’s activity, preventing it from catalyzing the reduction of its substrates, which is crucial in the progression of certain cancers.

相似化合物的比较

Similar Compounds

2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid: Another potent inhibitor of AKR1C3 with a similar structure but different substitution patterns.

3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid: A closely related compound with variations in the position of the sulfonyl group.

Uniqueness

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid is unique due to its high potency and selectivity for AKR1C3, making it a valuable tool in cancer research and potential therapeutic applications .

生物活性

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid is a compound that has garnered attention due to its potent biological activity, particularly as an inhibitor of the enzyme aldo-keto reductase AKR1C3. This enzyme is implicated in the metabolism of steroid hormones and is a significant target in cancer research, especially concerning breast and prostate cancers. The following sections will delve into the compound's mechanisms of action, biochemical properties, and relevant case studies.

Target Enzyme: Aldo-Keto Reductase AKR1C3

The primary biological target for this compound is AKR1C3. This enzyme plays a crucial role in steroid metabolism, influencing the conversion of hormones that can affect cancer progression. The compound acts as a highly selective inhibitor with a potency measured in low nanomolar ranges (nM), demonstrating a 1500-fold selectivity over other isoforms .

Biochemical Pathways

Inhibition of AKR1C3 by this compound alters steroid hormone metabolism, which can lead to reduced proliferation of hormone-dependent cancers. The binding of the compound to AKR1C3 involves the carboxylate group occupying the oxyanion hole, while the sulfonamide moiety positions the dihydroisoquinoline in an adjacent hydrophobic pocket .

Cellular Effects

The inhibition of AKR1C3 by this compound affects various cellular functions. Studies indicate that it can significantly alter cell signaling pathways associated with hormone-dependent cancers, leading to potential therapeutic applications .

Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic properties, including good cellular uptake and stability in biological systems. Its effectiveness has been demonstrated through assays measuring the inhibition of AKR1C3 metabolism on known substrates .

In Vitro Studies

A series of in vitro studies have confirmed the efficacy of this compound as a potent inhibitor of AKR1C3. For instance, one study reported that small modifications to the dihydroisoquinoline structure could enhance potency significantly .

Structural Activity Relationship (SAR)

SAR studies have revealed critical insights into how structural changes affect biological activity. The positioning of functional groups such as carboxylates and sulfonamides was found to be essential for maintaining inhibitory potency against AKR1C3. Variations such as substituting carboxylates with acid isosteres or amides were explored to optimize activity .

Clinical Relevance

Given its selective inhibition profile, this compound is being investigated for its potential therapeutic applications in treating cancers that overexpress AKR1C3. Ongoing clinical trials aim to evaluate its efficacy and safety in human subjects suffering from hormone-dependent malignancies .

Comparison with Similar Compounds

| Compound Name | Structure Similarity | Potency (nM) | Selectivity |

|---|---|---|---|

| 2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid | Similar core structure | Moderate | Lower than 4 |

| 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid | Similar core structure | High | Comparable |

The uniqueness of this compound lies in its high potency and selectivity for AKR1C3 compared to similar compounds, making it a valuable tool for cancer research and potential therapeutic applications.

常见问题

Basic: What are the key synthetic routes for 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid?

The synthesis typically involves multi-step organic reactions. A common route starts with the reaction of tetrahydroisoquinoline derivatives with sulfonylating agents (e.g., 4-(bromomethyl)benzoic acid) to form intermediates, followed by condensation with amines or other nucleophiles. Key steps include:

- Sulfonylation : Reacting the dihydroisoquinoline core with a sulfonyl chloride derivative under basic conditions (e.g., NaH in DMF) .

- Carboxylic Acid Activation : Using coupling agents like EDCI/HOBt for amide bond formation in derivatives .

- Purification : Column chromatography or recrystallization to isolate the final product .

Critical parameters include solvent choice (e.g., dichloromethane for solubility), temperature control (0–25°C), and inert atmospheres to prevent oxidation .

Basic: What structural features contribute to its biological activity?

The compound’s activity arises from:

- Sulfonamide Group : Enhances binding to hydrophobic enzyme pockets (e.g., AKR1C3’s SP1 cavity) via van der Waals interactions .

- Carboxylate Moiety : Occupies the oxyanion hole in AKR1C3, forming hydrogen bonds with catalytic residues .

- Dihydroisoquinoline Core : Provides rigidity and π-π stacking with aromatic residues (e.g., Trp227 in AKR1C3) .

Substitutions on the dihydroisoquinoline (e.g., methoxy groups) improve potency by optimizing hydrophobic interactions .

Advanced: How does computational docking elucidate its interaction with AKR1C3?

Glide docking (Schrödinger Suite) predicts binding modes by:

Rigid Receptor Flexibility : Sampling ligand conformations while allowing minor side-chain adjustments in the enzyme .

Grid-Based Scoring : Evaluating poses using OPLS-AA force fields and empirical terms (e.g., hydrogen bonding, desolvation penalties) .

Binding Pose Validation : Crystal structures (PDB: 4JA3) confirm the carboxylate occupies the oxyanion hole, while the sulfonamide aligns the dihydroisoquinoline in a hydrophobic pocket .

Key findings: The compound’s plane is perpendicular to cofactor NADP+, maximizing interactions with Phe306 and Phe311 .

Advanced: How can SAR studies optimize its inhibitory potency?

SAR strategies include:

- Carboxylate Replacement : Acid isosteres (e.g., tetrazole) retain potency while improving metabolic stability .

- Dihydroisoquinoline Substitutions : Small alkyl groups (e.g., methyl) at C6/C7 enhance AKR1C3 selectivity (1500-fold over AKR1C2) .

- Reverse Sulfonamides : R-configuration improves binding affinity 12-fold by optimizing steric complementarity .

- Cellular Assays : Testing derivatives in AKR1C3-overexpressing cell lines (e.g., PC-3 prostate cancer) validates enzyme inhibition and cytotoxicity .

Advanced: How to address discrepancies in cellular vs. enzymatic activity data?

Discrepancies arise from:

- Membrane Permeability : Polar carboxylates may reduce cellular uptake. Use prodrug strategies (e.g., esterification) to improve bioavailability .

- Off-Target Effects : Perform counter-screens against related enzymes (e.g., AKR1C1/2) .

- Assay Conditions : Optimize cellular assays (e.g., pH, serum content) to mirror physiological environments. Amide derivatives often show better cellular activity due to stability .

Basic: What are the primary biological targets?

The compound is a potent inhibitor of AKR1C3 (IC₅₀ = 1–10 nM), a key enzyme in steroid hormone metabolism linked to prostate/breast cancer . Secondary targets may include:

- Butyrylcholinesterase (BChE) : Sulfonamide derivatives inhibit Aβ aggregation in Alzheimer’s models .

- GPCRs : Dihydroisoquinoline scaffolds modulate neurotransmitter receptors .

Advanced: What strategies improve metabolic stability?

- Bioisosteric Replacement : Substitute the carboxylate with metabolically stable groups (e.g., sulfonamide, trifluoromethyl) .

- Cytochrome P450 Shielding : Introduce electron-withdrawing groups (e.g., halogens) to reduce oxidative metabolism .

- Prodrug Design : Mask polar groups (e.g., ester prodrugs) to enhance half-life .

Advanced: What analytical methods confirm its purity and structure?

- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) .

- NMR : ¹H/¹³C spectra verify sulfonamide (δ 3.2–3.5 ppm) and carboxylate (δ 170 ppm) groups .

- X-ray Crystallography : Resolves binding modes in enzyme complexes (e.g., AKR1C3 co-crystals) .

- HRMS : Confirms molecular formula (e.g., [M+H]⁺ = 344.0922 for C₁₆H₁₄N₂O₄S) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。